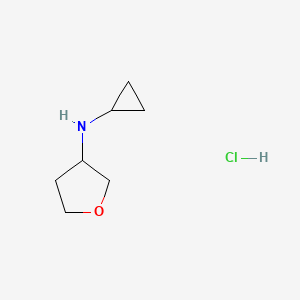
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenolic ring is substituted with bromine, chlorine, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol typically involves the bromination and chlorination of phenol derivatives, followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction, where phenol is first brominated and chlorinated under controlled conditions. The hydroxyethyl group can then be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced to form less substituted phenol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-Bromo-4-chloro-6-(2-oxoethyl)phenol, while substitution reactions can produce various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chlorophenol: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Bromo-2-(2-hydroxyethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Bromo-4-chloro-6-methylphenol: Substituted with a methyl group instead of a hydroxyethyl group, affecting its chemical properties and uses.
Uniqueness
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8BrClO2 |
|---|---|
Molekulargewicht |
251.50 g/mol |
IUPAC-Name |
2-bromo-4-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8BrClO2/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,11-12H,1-2H2 |
InChI-Schlüssel |
POEATDSMTZDSDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CCO)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)



![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)







